molecular formula C12H21N5OS B4398200 4-ethylsulfanyl-6-morpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine

4-ethylsulfanyl-6-morpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine

Cat. No.: B4398200
M. Wt: 283.40 g/mol
InChI Key: IGMJUETYYBWIHH-UHFFFAOYSA-N
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Description

4-ethylsulfanyl-6-morpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring substituted with ethylthio, isopropyl, and morpholinyl groups

Preparation Methods

The synthesis of 4-ethylsulfanyl-6-morpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine involves multiple steps. One common method includes the reaction of 2-chloro-4-(ethylthio)-6-(4-morpholinyl)-1,3,5-triazine with isopropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is conducted at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product.

Chemical Reactions Analysis

4-ethylsulfanyl-6-morpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces primary amines.

Scientific Research Applications

4-ethylsulfanyl-6-morpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, it is explored as a potential drug candidate due to its ability to interact with specific enzymes and receptors.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity

Mechanism of Action

The mechanism of action of 4-ethylsulfanyl-6-morpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

4-ethylsulfanyl-6-morpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

4-ethylsulfanyl-6-morpholin-4-yl-N-propan-2-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5OS/c1-4-19-12-15-10(13-9(2)3)14-11(16-12)17-5-7-18-8-6-17/h9H,4-8H2,1-3H3,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMJUETYYBWIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=NC(=N1)N2CCOCC2)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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